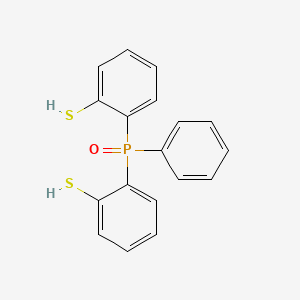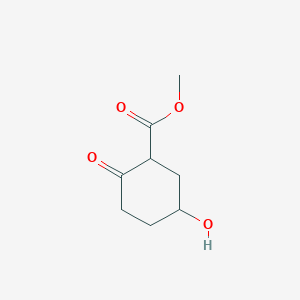![molecular formula C15H10Cl2S B14305237 2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene CAS No. 121801-77-2](/img/structure/B14305237.png)
2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene is an organic compound with the molecular formula C15H10Cl2S It is a member of the benzothiophene family, characterized by a fused benzene and thiophene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene typically involves the reaction of 4-chlorobenzyl chloride with 1-benzothiophene under specific conditions. One common method is the Friedel-Crafts alkylation, where an aluminum chloride catalyst is used to facilitate the reaction. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism by which 2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The compound’s structure allows it to engage in various interactions, including hydrogen bonding and π-π stacking, which can influence its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[Chloro(4-chlorophenyl)methyl]pyridine: Similar in structure but contains a pyridine ring instead of a benzothiophene ring.
4-Chlorophenylacetic acid: Shares the 4-chlorophenyl group but has different functional groups and properties.
Fenvalerate: A synthetic pyrethroid insecticide with a similar chlorophenyl group but different applications.
Uniqueness
2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with specific desired properties.
Propiedades
Número CAS |
121801-77-2 |
|---|---|
Fórmula molecular |
C15H10Cl2S |
Peso molecular |
293.2 g/mol |
Nombre IUPAC |
2-[chloro-(4-chlorophenyl)methyl]-1-benzothiophene |
InChI |
InChI=1S/C15H10Cl2S/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15H |
Clave InChI |
YHOMYKCYNFZMJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)C(C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)


![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)


![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)


![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)


![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
